6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Optical and Nonlinear Optical Applications
A study focused on the synthesis of pyrimidine-based bis-uracil derivatives, including compounds structurally related to 6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighted their potential as efficient candidates for optical and nonlinear optical (NLO) device fabrications. These compounds exhibited significant third-order NLO properties, suggesting their utility in developing NLO materials with considerable character. The study incorporated computational methods to assess these properties, indicating a promising avenue for the application of such compounds in technological advancements in optics (Mohan et al., 2020).
Antiviral Activity
Another area of application for derivatives structurally similar to this compound is in the field of antiviral research. Certain compounds have been synthesized and tested for their activity against hepatitis B virus (HBV), demonstrating moderate to high antiviral activities. This suggests their potential use in developing new antiviral drugs, particularly those targeting HBV, an area of significant clinical interest due to the global health burden of hepatitis B (El‐Sayed et al., 2009).
Antimicrobial and Urease Inhibition
Research into the antimicrobial properties of pyrimidine derivatives, including those related to this compound, has yielded promising results. Some compounds have been found to possess significant antimicrobial activity, including potential as urease inhibitors. These findings could pave the way for the development of new antibacterial agents and treatments for conditions related to urease activity, highlighting the broad spectrum of potential medicinal applications for these compounds (Rauf et al., 2010).
Future Directions
Research on pyrimidines has suggested several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . These could potentially apply to “6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, but specific future directions for this compound are not available in the retrieved data.
Properties
IUPAC Name |
6-ethyl-5-(2-hydroxypropylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-5-9-7-16-12-10(11(9)15-6-8(2)19)13(20)18(4)14(21)17(12)3/h7-8,19H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENPIESHZMGVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCC(C)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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